Methyl 4-aminothiophene-3-carboxylate
Overview
Description
Methyl 4-aminothiophene-3-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It is also known as Methyl 4-amino-3-thiophenecarboxylate hydrochloride .
Molecular Structure Analysis
The molecular structure of Methyl 4-aminothiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylate group and an amino group .Scientific Research Applications
Synthesis and Chemical Properties
- Phase Transfer Catalysis in Synthesis : Methyl 3-aminothiophene-2-carboxylates, closely related to methyl 4-aminothiophene-3-carboxylate, have been synthesized using eco-friendly phase transfer catalysis techniques, highlighting the potential for environmentally sustainable methods in chemical synthesis (Shah, 2011).
- Copper-mediated Cross-Coupling : A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, which involves Chan-Lam cross-coupling, demonstrates the compound's versatility in organic synthesis (Rizwan et al., 2015).
- Crystal Structure Analysis : The crystal structure of methyl-3-aminothiophene-2-carboxylate (matc) has been analyzed, revealing insights into its molecular interactions and properties, which are crucial for its applications in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).
Applications in Organic Synthesis
- Novel Synthesis Routes : Research has shown new methods to synthesize methyl 3‐amino‐4‐aryl(or methyl)sulfonyl‐2‐thiophenecarboxylates, expanding the range of available thiophene derivatives for various applications (Stephens et al., 1999).
- Gewald Synthesis Adaptation : Adaptations of the Gewald synthesis method have enabled the production of various 2-aminothiophene-3-carboxylates, demonstrating the flexibility and utility of this compound in organic synthesis (Tormyshev et al., 2006).
Biomedical Research
- Genotoxic and Carcinogenic Potential Assessment : While this study assesses the genotoxic and carcinogenic potentials of derivatives of methyl 3-aminothiophene-2-carboxylate, it's important to note the significance of such assessments in understanding the safety profile of chemical compounds used in pharmaceuticals and other applications (Lepailleur et al., 2014).
Miscellaneous Applications
- Dyes and Pigments : Thiophene derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, indicating their importance in the textile industry (Iyun et al., 2015).
Safety And Hazards
Methyl 4-aminothiophene-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-aminothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZZXCVOFBHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380588 | |
Record name | methyl 4-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothiophene-3-carboxylate | |
CAS RN |
69363-85-5 | |
Record name | methyl 4-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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